Cas no 1803588-68-2 (1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid)
1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid
- 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperidine-4-carboxylic acid
- Z2065836380
- 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid
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- MDL: MFCD28397741
- Inchi: 1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15)
- InChI Key: FOZPYZXHNXXAHO-UHFFFAOYSA-N
- SMILES: S(C)(C1(C(=O)O)CCN(C(=O)OC(C)(C)C)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 491
- XLogP3: 0.4
- Topological Polar Surface Area: 109
1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816973-10mg |
1-[(tert-Butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic Acid |
1803588-68-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816973-50mg |
1-[(tert-Butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic Acid |
1803588-68-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B816973-100mg |
1-[(tert-Butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic Acid |
1803588-68-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-210869-0.05g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-210869-0.1g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-210869-0.25g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-210869-0.5g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-210869-1.0g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 1g |
$785.0 | 2023-05-31 | |
| Enamine | EN300-210869-2.5g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-210869-5.0g |
1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid |
1803588-68-2 | 95% | 5g |
$2277.0 | 2023-05-31 |
1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid
Professional Introduction to 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid (CAS No. 1803588-68-2)
1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid, with the CAS number 1803588-68-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, often referred to by its systematic name, plays a crucial role in the synthesis of various bioactive molecules and has been extensively studied for its potential applications in drug development.
The structure of this compound features a piperidine ring substituted with a carbobenzyloxy (Boc) group at the 1-position and a methanesulfonyl group at the 4-position. This unique arrangement makes it a valuable intermediate in the preparation of peptidomimetics and other complex molecules. The Boc group provides stability to the amine functionality, while the methanesulfonyl group enhances solubility and reactivity, making it an ideal candidate for further chemical modifications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex biological pathways. Among these pathways, proteases have been identified as key players in various diseases, including cancer and inflammation. 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid has been utilized as a building block in the design of inhibitors targeting these enzymes. For instance, researchers have leveraged this compound to synthesize peptidomimetics that mimic natural substrates and inhibit the activity of specific proteases.
One of the most notable applications of this compound is in the development of protease inhibitors for cancer therapy. Proteases such as matrix metalloproteinases (MMPs) are known to play a critical role in tumor invasion and metastasis. By designing inhibitors that target these enzymes, researchers aim to disrupt the metastatic process and improve patient outcomes. The methanesulfonyl group in 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid facilitates the introduction of such inhibitors, allowing for precise targeting and high affinity binding to the active sites of these enzymes.
Furthermore, this compound has been explored in the context of inflammation research. Inflammatory processes are mediated by various enzymes that regulate immune responses. By inhibiting these enzymes, it is possible to develop anti-inflammatory drugs that mitigate symptoms without causing significant side effects. The stability provided by the Boc group allows for prolonged circulation of these inhibitors, enhancing their therapeutic efficacy.
The synthesis of 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of a piperidine derivative, followed by functionalization with both a Boc group and a methanesulfonyl group. Advanced synthetic techniques such as nucleophilic substitution and protecting group strategies are employed to ensure high yield and purity.
In terms of analytical characterization, this compound is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about its molecular structure, purity, and chemical properties. NMR spectroscopy is particularly useful for confirming the presence of specific functional groups and verifying the correctness of its structure.
The pharmaceutical industry has shown considerable interest in this compound due to its versatility as an intermediate. Its ability to undergo further modifications makes it a valuable tool for drug discovery programs aimed at identifying new therapeutic agents. Researchers are continuously exploring novel synthetic routes and applications for 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid, hoping to unlock its full potential in addressing unmet medical needs.
As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact with biological targets with high precision. The continued development of peptidomimetics and other bioactive molecules relies heavily on intermediates like 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid. By refining synthetic methodologies and exploring new applications, scientists are paving the way for next-generation therapeutics that offer improved efficacy and safety profiles.
In conclusion, 1-(tert-Butoxy)carbonyl-4-methanesulfonylpiperidine-4-carboxylic Acid (CAS No. 1803588-68-2) is a versatile compound with significant implications in pharmaceutical chemistry and biomedicine. Its unique structural features make it an invaluable intermediate in the synthesis of protease inhibitors and other bioactive molecules. As research progresses, we can expect to see even more innovative applications emerge from this compound, further solidifying its importance in drug development efforts worldwide.
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